molecular formula C14H10ClFN2O3 B7575204 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid

Numéro de catalogue B7575204
Poids moléculaire: 308.69 g/mol
Clé InChI: UMAZUZKFAANNOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF) and other related diseases.

Mécanisme D'action

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 inhibits 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing chloride ions to pass through, thereby reducing the secretion of fluid and mucus in the affected tissues.
Biochemical and Physiological Effects:
5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 has been shown to effectively block 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity in vitro and in vivo. It has also been demonstrated to reduce airway surface liquid height, increase mucociliary clearance, and improve lung function in animal models of CF and COPD.

Avantages Et Limitations Des Expériences En Laboratoire

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 is a highly specific and potent inhibitor of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity, making it an ideal tool for studying the physiological and pathological roles of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid in various tissues and organs. However, its use in lab experiments is limited by its relatively high cost and potential toxicity at high concentrations.

Orientations Futures

There are several potential future directions for the research and development of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172. These include:
1. Optimization of the synthesis method to reduce the cost and increase the yield of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 in humans to determine its potential as a therapeutic agent for the treatment of CF and other related diseases.
3. Development of novel 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid inhibitors with improved potency, selectivity, and safety profiles.
4. Exploration of the therapeutic potential of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 in other diseases and conditions, such as secretory diarrhea, polycystic kidney disease, and pancreatic cancer.
5. Investigation of the molecular mechanisms underlying 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172's effects on 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid chloride channel activity and its potential interactions with other proteins and signaling pathways.

Méthodes De Synthèse

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-amino-2-fluorobenzoic acid with 4-chlorophenyl isocyanate to form the corresponding carbamate intermediate, which is then treated with thionyl chloride to generate the final product.

Applications De Recherche Scientifique

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acidinh-172 has been widely used as a research tool to study the physiological and pathological roles of 5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid in various tissues and organs. It has also been investigated as a potential therapeutic agent for the treatment of CF and other related diseases, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and secretory diarrhea.

Propriétés

IUPAC Name

5-[(4-chlorophenyl)carbamoylamino]-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c15-8-1-3-9(4-2-8)17-14(21)18-10-5-6-12(16)11(7-10)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAZUZKFAANNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.